5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline
Overview
Description
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline (5-EPCMA) is an organic compound derived from piperazine, an alkaloid found in plants. It is a versatile compound used in a variety of scientific applications, including organic synthesis, pharmaceutical research, and biochemistry. This article will discuss the synthesis method of 5-EPCMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a versatile compound used in a variety of scientific research applications. It is used as a starting material in organic synthesis to prepare other compounds, such as 5-chloro-2-methyl-4-ethylpiperazine. It is also used in the synthesis of novel heterocyclic compounds, such as 1,4-dihydropyridines, and in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, this compound is used in biochemistry for the study of protein-protein interactions, enzyme kinetics, and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is not yet fully understood. However, it is believed that it binds to specific proteins, such as enzymes, and modulates their activity. It is also thought to interact with other molecules, such as DNA, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have the potential to modulate the activity of enzymes and other proteins, as well as affect the function of other molecules, such as DNA.
Advantages and Limitations for Lab Experiments
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a versatile compound that is easy to synthesize and use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. However, it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are several potential future directions for research on 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceutical and biotechnological research. Additionally, further research could be conducted on its synthesis, stability, and storage.
properties
IUPAC Name |
(3-amino-4-methylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-6-8-17(9-7-16)14(18)12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSPMGYXSBREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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